N-(4-Ethoxybenzyl)ethanamine hydrochloride is a para-diphenylmethane derivative. [] Research indicates that it exhibits antiproliferative and antiestrogenic properties. [] It displays high affinity for the microsomal antiestrogen binding site (AEBS) and potentially interacts with a non-H1, non-H2 histamine site that may be associated with calcium channels. [, ]
The compound can be derived from various synthetic pathways that involve the modification of benzylamine derivatives. It falls under the category of amines, specifically secondary amines, due to the presence of an ethoxy group attached to the benzyl moiety. Its hydrochloride salt form enhances its solubility in water, making it suitable for biological studies and applications.
The synthesis of N-(4-Ethoxybenzyl)ethanamine hydrochloride can be achieved through several methods. A common approach involves the following steps:
This method is efficient and yields a high purity product, suitable for further applications in research.
N-(4-Ethoxybenzyl)ethanamine hydrochloride can participate in various chemical reactions typical for amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or create derivatives for further study.
The mechanism of action for N-(4-Ethoxybenzyl)ethanamine hydrochloride is primarily related to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. As a substituted amine, it may act as a:
Further studies are required to elucidate its precise mechanism within biological systems.
N-(4-Ethoxybenzyl)ethanamine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use and pharmaceutical formulations.
N-(4-Ethoxybenzyl)ethanamine hydrochloride has several scientific applications, including:
Its versatility makes it a valuable compound in both academic and industrial research settings.
The development of 2-benzylbenzimidazole opioids originated in the 1950s through pharmaceutical research by CIBA (Switzerland), aiming to discover potent analgesics [5] [8]. Early compounds like etonitazene exhibited morphine-like effects but with 100–500× greater potency, leading to abandonment due to extreme abuse liability [2] [8]. Their resurgence as novel psychoactive substances (NPS) began circa 2019, coinciding with international scheduling of fentanyl analogues in China and the United States [2] [5]. This regulatory shift triggered exploration of structurally distinct opioids, including nitazenes, which could be synthesized from readily available precursors like N-(ethoxybenzyl)ethanamines [5].
N-(4-Ethoxybenzyl)ethanamine hydrochloride fits within this synthetic framework as a direct precursor to the benzyl component of nitazenes. The compound's ethoxybenzyl scaffold enables:
Table 1: Key Precursors in Nitazene Synthesis
Precursor Compound | Target Nitazene | Core Synthetic Modification |
---|---|---|
N-(4-Ethoxybenzyl)ethanamine | Protonitazene analogues | Benzyl ring functionalization |
N-(2-Ethoxybenzyl)ethanamine | Isotonitazene variants | Steric hindrance optimization |
2-Nitro-1H-benzimidazole | Etonitazene | Benzylamine coupling |
Positional isomerism profoundly influences the physicochemical and biological properties of benzyl-derived precursors. The 4-ethoxy isomer (para-substitution) exhibits distinct characteristics compared to its 2-ethoxy (ortho-substitution) or 3-ethoxy (meta-substitution) counterparts:
Table 2: Positional Isomer Comparative Properties
Property | 4-Ethoxy Isomer | 2-Ethoxy Isomer |
---|---|---|
Electronic Contribution | Strong +R effect | Moderate +I/-R effect |
Log P (Predicted) | 2.8–3.1 | 3.2–3.5 |
Metabolic Stability | Low (CYP-mediated O-deethylation) | Moderate (Steric protection) |
Receptor Docking | Optimal benzyl ring orientation | Steric clash with binding pocket |
Positional differences extend to biological activity in derived nitazenes. Molecular modeling indicates that 4-ethoxy-derived benzyl groups adopt optimal conformations for µ-opioid receptor (MOR) engagement, whereas 2-ethoxy substituents induce torsional strain reducing binding affinity by ~40% [3] [5]. This explains the predominance of para-substituted analogues (e.g., etonitazene, protonitazene) in illicit samples compared to ortho-substituted variants [2] [6].
N-(4-Ethoxybenzyl)ethanamine-derived nitazenes undergo extensive hepatic metabolism dominated by three primary pathways:
Human hepatocyte studies confirm that 4-ethoxy groups exhibit significantly faster O-deethylation (t~1/2~ = 12 min) compared to 2-ethoxy analogues (t~1/2~ = 45 min), attributed to unhindered access of CYP2D6 and CYP2C8 to the para-position [6] [8]. This metabolic lability has critical implications:
Table 3: Primary Metabolic Pathways of 4-Ethoxy-Derived Nitazenes
Metabolic Transformation | Enzymes Involved | Metabolite Example | Toxicological Significance |
---|---|---|---|
O-Deethylation | CYP2D6 > CYP2C8 | 4-Hydroxy-benzyl etodesnitazene | Glucuronidated urinary biomarker |
N-Deethylation | CYP3A4, CYP2B6 | N-Desethyl isotonitazene | Active metabolite (MOR agonist) |
Desethylation + O-Dealkylation | CYP2D6/CYP3A4 | N-Desethyl-4-OH protonitazene | Redox-active quinone precursor |
Benzimidazole 5-Hydroxylation | CYP2B6 | 5-Hydroxy metonitazene | Inactive detoxification product |
The rapid metabolism (95% depletion in <60 min in human liver microsomes) of 4-ethoxy-derived nitazenes complicates forensic detection of parent compounds, necessitating focus on stable metabolites like 4-hydroxybenzyl derivatives [3] [8]. Recent in vitro-to-in vivo extrapolation models indicate that 4-ethoxy O-dealkylation occurs 3.2× faster than N-deethylation, establishing it as the dominant initial metabolic pathway [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1